4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile is an organic compound characterized by the presence of a cyano group and a nitrophenyl group attached to an ethenyl spacer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile can be achieved through the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific conditions for this synthesis involve the use of a phosphonium salt derived from triphenylphosphine and an appropriate aldehyde .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include NaBH4 and LiAlH4, typically used in solvents like methanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through the transfer of hydride ions from the reducing agent . The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine
- 4-[(E)-2-(4-amino-2-nitrophenyl)ethenyl]phenylamine
Uniqueness
4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile is unique due to the presence of both a cyano and a nit
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-13-1-5-14(6-2-13)15(11-18)9-12-3-7-16(8-4-12)19(20)21/h1-9H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQRQVDWCSIREQ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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